3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline
CAS No.: 927995-87-7
Cat. No.: VC4275237
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927995-87-7 |
|---|---|
| Molecular Formula | C11H16N2O3S |
| Molecular Weight | 256.32 |
| IUPAC Name | 3-(1,1-dioxothiazinan-2-yl)-4-methoxyaniline |
| Standard InChI | InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(12)8-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 |
| Standard InChI Key | UGERPWCSDOTZDH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O |
Introduction
Overview of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline is a chemical compound characterized by its unique thiazine structure, which includes a dioxido group and a methoxy-substituted aniline moiety. The compound is identified by its CAS number 927995-87-7 and is part of a broader class of thiazine derivatives known for their potential biological activities.
Synthesis Methods
Various synthetic routes have been explored for the preparation of thiazine derivatives, including:
-
One-Pot Reactions: A common method involves the condensation of aromatic amines with aldehydes and thioketones under solvent-free conditions to yield thiazine derivatives in good yields.
-
Cyclization Reactions: The synthesis often employs cyclization reactions involving acyl thioureas and α,β-unsaturated carbonyl compounds.
Example Synthesis Pathway
A typical synthesis pathway might include:
-
Reaction of an aromatic amine with a thioketone.
-
Cyclization to form the thiazine ring.
-
Subsequent oxidation to introduce the dioxido functionality.
Biological Activity
Research indicates that thiazine derivatives exhibit various biological activities, including:
-
Anticancer Properties: Some studies suggest that compounds similar to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline have shown promising anticancer activity against various cell lines.
Applications in Medicinal Chemistry
Due to their unique structural features and biological activities, thiazine derivatives are being explored for:
-
Drug Development: Potential candidates for new anticancer drugs.
-
Pharmacological Studies: Investigating mechanisms of action and optimizing structure for enhanced efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume